molecular formula C17H26BrNO5 B4000946 [4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate

[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate

Cat. No.: B4000946
M. Wt: 404.3 g/mol
InChI Key: PDKIVVKDDYDDHZ-UHFFFAOYSA-N
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Description

[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate is a useful research compound. Its molecular formula is C17H26BrNO5 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.09944 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant Properties and Biological Activity : Studies have explored the biological activity of commercial antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), focusing on their effects on sodium and potassium balance in rabbits (Denz & Llaurado, 1957). These compounds are used for stabilizing edible fats, indicating the interest in chemical additives' biological impacts.

  • Catalytic Activity in Chemical Synthesis : Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts highlights the catalytic activity of these compounds in producing derivatives of phenols, which are crucial in various chemical synthesis processes (Elavarasan, Kondamudi, & Upadhyayula, 2011). This points to the potential application of similar compounds in facilitating or improving chemical reactions.

  • Electrochemical Properties : The electrochemical oxidation of tert-butylated phenols has been studied to understand the selective electrochemical versus chemical oxidation processes (Zabik et al., 2016). Such research can provide insights into the electrochemical behavior of structurally similar compounds, which is essential for applications in materials science and electrochemical sensors.

  • Generation of Phenoxyl Radicals : Aryloxy oxalyl derivatives have been used for the unimolecular generation of phenoxyl-based radicals, demonstrating the role of specific chemical structures in facilitating radical formation (Lahti et al., 1996). This is relevant for understanding the chemical reactivity and potential applications in polymerization processes or in designing antioxidant systems.

Properties

IUPAC Name

4-(4-bromo-2-methylphenoxy)-N-tert-butylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO.C2H2O4/c1-12-11-13(16)7-8-14(12)18-10-6-5-9-17-15(2,3)4;3-1(4)2(5)6/h7-8,11,17H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKIVVKDDYDDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate
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[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate
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[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate
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[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate
Reactant of Route 5
[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate
Reactant of Route 6
Reactant of Route 6
[4-(4-bromo-2-methylphenoxy)butyl]tert-butylamine oxalate

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